4,4'-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene)
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Overview
Description
4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) is an organic compound with the molecular formula C17H16Br2F2. It is a derivative of benzene, featuring bromine and fluorine substituents on the aromatic rings. This compound is used in various chemical research applications due to its unique structural properties .
Preparation Methods
The synthesis of 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) typically involves the reaction of 1,2-dibromopentane with 2-bromo-1-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The pathways involved may include binding to active sites, altering molecular conformations, or participating in electron transfer processes .
Comparison with Similar Compounds
Similar compounds to 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) include:
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): This compound has a similar structure but with different substituents, leading to distinct chemical properties.
The uniqueness of 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) lies in its specific combination of bromine and fluorine substituents, which impart unique reactivity and stability characteristics .
Properties
Molecular Formula |
C17H16Br2F2 |
---|---|
Molecular Weight |
418.1 g/mol |
IUPAC Name |
2-bromo-4-[1-(3-bromo-4-fluorophenyl)pentan-2-yl]-1-fluorobenzene |
InChI |
InChI=1S/C17H16Br2F2/c1-2-3-12(13-5-7-17(21)15(19)10-13)8-11-4-6-16(20)14(18)9-11/h4-7,9-10,12H,2-3,8H2,1H3 |
InChI Key |
BTGOBNKTPPHZRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC(=C(C=C1)F)Br)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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